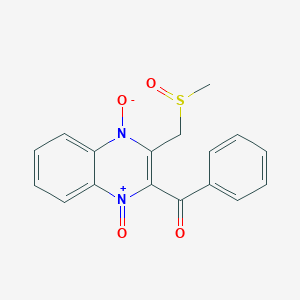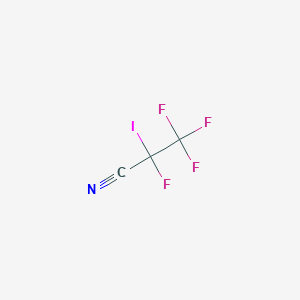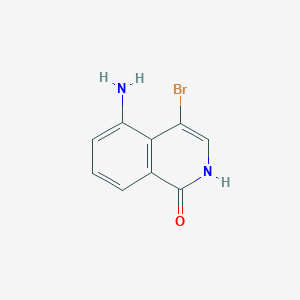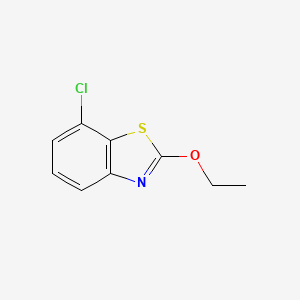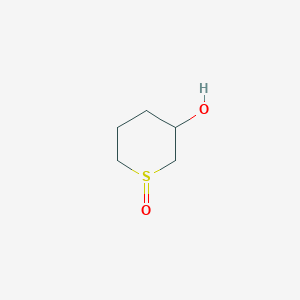
3-Hydroxytetrahydro-2H-thiopyran1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxytetrahydro-2H-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-2H-thiopyran1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the thiopyran ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxytetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfur atom can be reduced to form a thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxotetrahydro-2H-thiopyran1-oxide.
Reduction: Formation of 3-mercaptotetrahydro-2H-thiopyran1-oxide.
Substitution: Formation of various substituted thiopyran derivatives.
Applications De Recherche Scientifique
3-Hydroxytetrahydro-2H-thiopyran1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxytetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and disrupt normal cellular functions.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Thiopyran-3-one 1,1-dioxide: Another sulfur-containing heterocycle with different oxidation states.
Uniqueness: 3-Hydroxytetrahydro-2H-thiopyran1-oxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfur functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H10O2S |
|---|---|
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
1-oxothian-3-ol |
InChI |
InChI=1S/C5H10O2S/c6-5-2-1-3-8(7)4-5/h5-6H,1-4H2 |
Clé InChI |
NHQIHFBKPAPWBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


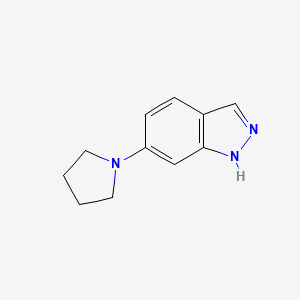
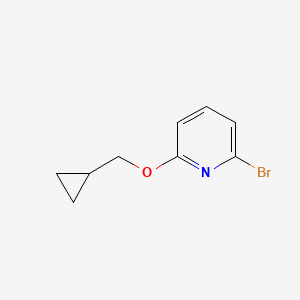
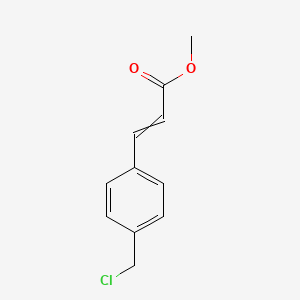
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL](/img/structure/B8493447.png)
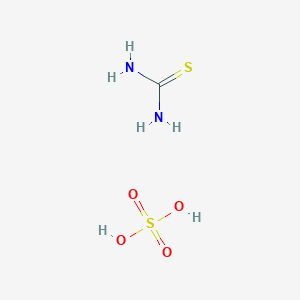
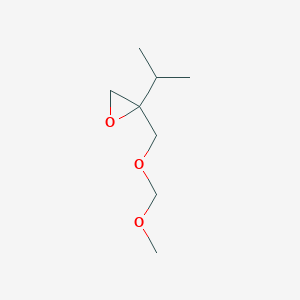
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenylamine](/img/structure/B8493461.png)
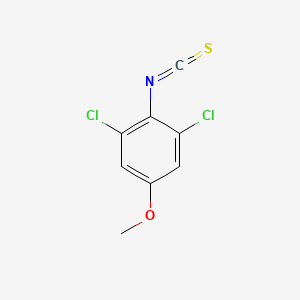

![2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal](/img/structure/B8493483.png)
